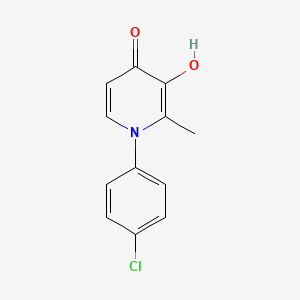
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a chlorophenyl group attached to a pyridinone ring, which is further substituted with a hydroxyl and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 4-chlorophenyl derivatives with pyridinone precursors. One common method involves the use of 4-chloroaniline and 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . The reaction conditions usually include heating and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts that are easily recoverable and reusable is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylpyridin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-hydroxy-2-methylpyridin-4-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-3-pyrazole: Studied for its potential antimalarial and antileishmanial activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
64648-67-5 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8-12(16)11(15)6-7-14(8)10-4-2-9(13)3-5-10/h2-7,16H,1H3 |
InChI Key |
WDMIUQKTDBAHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















